molecular formula C58H82N2 B13131523 Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)-

Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)-

Cat. No.: B13131523
M. Wt: 807.3 g/mol
InChI Key: WIMBZWDNVXUGSR-UHFFFAOYSA-N
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Description

Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- is a complex organic compound with the molecular formula C58H82N2. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. This compound is particularly notable for its use in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of palladium-catalyzed cross-coupling reactions, which are common in organic synthesis.

Industrial Production Methods

On an industrial scale, the production of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of large-scale reactors and advanced purification techniques ensures the efficient production of this compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenes .

Scientific Research Applications

Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating charge transport and light emission. The compound’s unique structure allows it to form stable films and interfaces, which are crucial for device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- stands out due to its specific diazene linkage, which imparts unique electronic properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as OLEDs and other optoelectronic devices .

Properties

Molecular Formula

C58H82N2

Molecular Weight

807.3 g/mol

IUPAC Name

bis(9,9-dioctylfluoren-2-yl)diazene

InChI

InChI=1S/C58H82N2/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)59-60-48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3

InChI Key

WIMBZWDNVXUGSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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